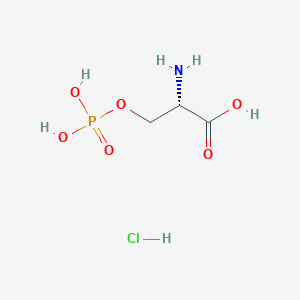
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Vue d'ensemble
Description
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose, also known as melibiose, is a disaccharide composed of galactose and glucose. It is naturally occurring and can be found in certain plants and seeds. The compound has the molecular formula C12H22O11 and is known for its role in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose typically involves the enzymatic or chemical glycosylation of glucose with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of a galactose moiety to glucose under mild conditions. Chemical synthesis can also be achieved through the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as seeds and legumes, followed by purification processes. Enzymatic synthesis is also employed on a larger scale due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by acids or enzymes to yield its constituent monosaccharides, galactose, and glucose.
Oxidation: It can be oxidized to produce corresponding aldonic acids.
Reduction: Reduction of the compound can lead to the formation of sugar alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes such as α-galactosidase.
Oxidation: Oxidizing agents like nitric acid or bromine water.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Galactose and glucose.
Oxidation: Aldonic acids.
Reduction: Sugar alcohols such as sorbitol and galactitol.
Applications De Recherche Scientifique
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a standard in carbohydrate analysis.
Biology: Plays a role in studying carbohydrate metabolism and enzyme specificity.
Medicine: Investigated for its potential prebiotic effects and its role in modulating gut microbiota.
Industry: Utilized in the production of functional foods and as a sweetener in various food products
Mécanisme D'action
The mechanism of action of 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it can be hydrolyzed by α-galactosidase to release galactose and glucose, which are then utilized in various metabolic pathways. The compound also exhibits prebiotic properties by promoting the growth of beneficial gut bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose linked by a β-1,4-glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose.
Trehalose: A disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond.
Uniqueness
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose is unique due to its α-1,6-glycosidic bond between galactose and glucose, which imparts distinct chemical and biological properties. Unlike lactose, which is hydrolyzed by lactase, melibiose requires α-galactosidase for hydrolysis. This specificity makes it valuable in studying enzyme-substrate interactions and in applications where selective hydrolysis is desired .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-CQHUIXDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424933 | |
| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
220585-89-7, 585-99-9, 13299-20-2 | |
| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melibiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84 °C | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















